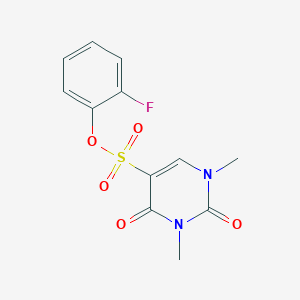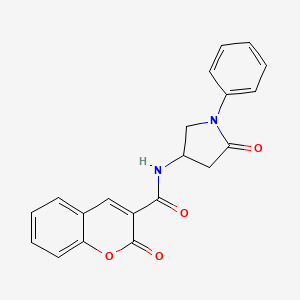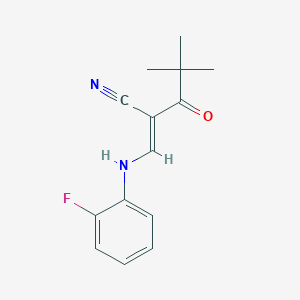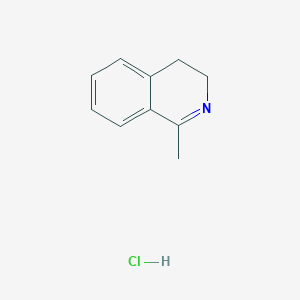![molecular formula C12H11F2N3 B2502432 4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole CAS No. 2097883-65-1](/img/structure/B2502432.png)
4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole" is a derivative of 1,2,3-triazole, a class of heterocyclic compounds that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry. The presence of a cyclopropyl group and a difluorophenylmethyl moiety suggests potential for unique chemical properties and biological activity.
Synthesis Analysis
The synthesis of triazole derivatives often involves 1,3-dipolar cycloaddition reactions, which are a cornerstone of click chemistry. For instance, the synthesis of triazole-containing analogues of a tyrosinase inhibitor demonstrated the use of a 1,4-connected 1,2,3-triazole as a trans peptide bond isostere . Additionally, the synthesis of 1,4-disubstituted-1,2,3-triazole derivatives can be achieved through the reaction of azides with terminal alkynes under ultrasound irradiation . Although the specific synthesis of "this compound" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of triazole derivatives can vary significantly. For example, the crystal and molecular structures of two triazole derivatives were studied, revealing that the triazole ring can be orthogonal to the cyclopropyl ring and exhibit delocalization of π-electron density . This suggests that the molecular structure of "this compound" may also exhibit interesting electronic characteristics due to the presence of the cyclopropyl and difluorophenyl groups.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions. The regioselective synthesis of 5-trifluoromethyl-1,2,3-triazoles via CF3-directed cyclization is an example of the specificity that can be achieved in triazole chemistry . The synthesis of oxazoles from cyclopropane derivatives and the formation of 5-amino-1,2,4-triazoles through 1,3-dipolar cycloaddition are indicative of the versatility of reactions involving triazole or related structures. These reactions could provide insights into the reactivity of "this compound" under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be influenced by their substituents. For instance, the fluorescent behavior of 4-acetyl-5-methyl-1,2,3-triazole regioisomers was observed, with the electronic effects of substituents affecting the reaction rates and yields . This implies that "this compound" may also exhibit unique optical properties. Additionally, the inhibitory activity of triazole derivatives against CYP26A1, an enzyme involved in retinoic acid metabolism, was evaluated, suggesting potential pharmacological applications .
Aplicaciones Científicas De Investigación
Crystal and Molecular Structures
Crystal and Molecular Structures of Triazole Derivatives The molecule in 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole (I) demonstrates significant π-electron delocalization within the triazole ring, as indicated by the pattern of bond distances. The molecule exhibits a distinct structural feature, with the triazole ring being orthogonal to the cyclopropyl ring. This compound forms supramolecular chains in the solid state through N–H···N hydrogen bonding, presenting a zigzag chain with a flat topology (Boechat et al., 2010).
Antifungal Activity
Antifungal Properties of Triazole Alcohols A study evaluated the antifungal activity of triazole alcohols by introducing cyclopropyl as a side chain. All synthesized compounds showed varying degrees of antifungal activities, particularly against deep infection fungi. One compound, in particular, demonstrated an anti-fungal activity four times higher than fluconazole and comparable to totraconazole (Zhao Qingjie et al., 2009).
Synthesis and Structural Analysis
Synthesis and Spectroscopic Studies of Triazole Derivatives The compounds 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and 4-Amino-3-cyclopropyl-5-oxo-4,5-dihydro-1,2,4-triazole-1-yl-acetic acid ethyl ester were synthesized and characterized using various spectroscopic methods. The X-ray study highlighted the presence of strong intermolecular N H⋯N hydrogen bonds in these compounds (O. Şahin et al., 2014).
Antimicrobial Activity
Antimicrobial Activity of 1,2,3-Triazoles Containing Quinoline Moiety A series of 1,2,3-triazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The nature of the substituent on the triazole ring significantly influenced the antimicrobial activity. The study identified a compound with a 3-methylthien-2-yl moiety showing a broad spectrum of antimicrobial activity (V. Sumangala et al., 2010).
Direcciones Futuras
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . This suggests that “4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole” and similar compounds could be explored for newer therapeutic possibilities in the future.
Mecanismo De Acción
Target of Action
It’s structurally similar to other indole derivatives , which are known to bind with high affinity to multiple receptors .
Mode of Action
Based on its structural similarity to indole derivatives, it may interact with its targets through a combination of hydrogen bonding, coordination, and stacking interactions .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been shown to exhibit picomolar binding affinity and in vivo blood pressure lowering at pharmaceutically relevant doses .
Result of Action
Similar compounds have been shown to exhibit potent antiviral activities with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus .
Propiedades
IUPAC Name |
4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3/c13-10-4-3-9(11(14)5-10)6-17-7-12(15-16-17)8-1-2-8/h3-5,7-8H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDHWBUOHBMZKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)CC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502352.png)
![N-(benzo[d]thiazol-5-yl)-2-naphthamide](/img/structure/B2502354.png)
![[1-(4-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2502355.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1H-indol-5-yl)methanone](/img/structure/B2502359.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2502362.png)
![N-(1-Cyanocyclopropyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2502366.png)
![4-methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2502369.png)
![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2502370.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2502372.png)